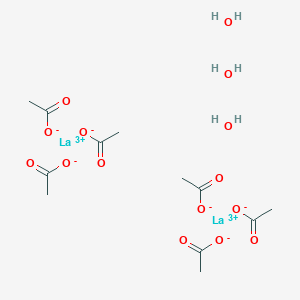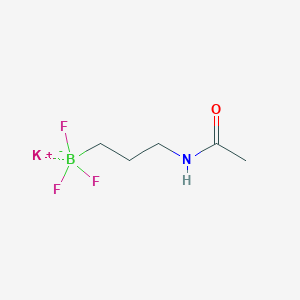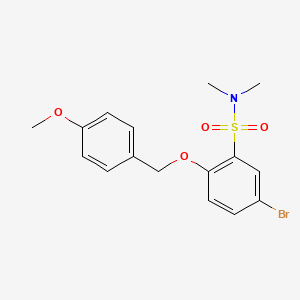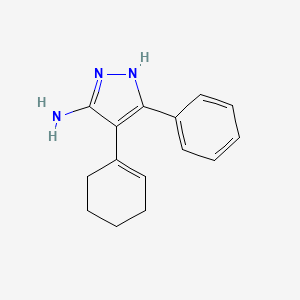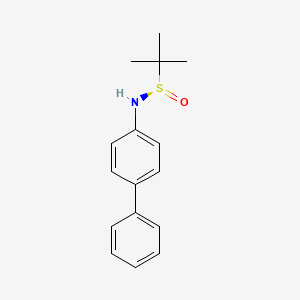
(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide is a chiral sulfinamide compound widely used in asymmetric synthesis. Its unique structure, featuring a biphenyl group and a tert-butanesulfinamide moiety, makes it a valuable reagent in the preparation of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Biphenyl-4-yl)-tert-butanesulfinamide typically involves the reaction of biphenyl-4-yl lithium with tert-butanesulfinyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfinamide bond.
Industrial Production Methods
Industrial production of ®-N-(Biphenyl-4-yl)-tert-butanesulfinamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Biphenyl-4-yl-tert-butylamine.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide is extensively used in scientific research, particularly in:
Chemistry: As a chiral auxiliary in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs with specific chiral centers.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-N-(Biphenyl-4-yl)-tert-butanesulfinamide involves its ability to induce chirality in chemical reactions. The biphenyl group provides steric hindrance, while the sulfinamide moiety acts as a directing group, facilitating the formation of enantiomerically pure products. The compound interacts with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
- N-(Biphenyl-4-yl)-tert-butylsulfonamide
- N-(Biphenyl-4-yl)-tert-butylamine
Uniqueness
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. Compared to its (S)-enantiomer, it offers different reactivity and selectivity in asymmetric synthesis. The presence of the biphenyl group enhances its stability and reactivity compared to other sulfinamide derivatives.
Properties
IUPAC Name |
(R)-2-methyl-N-(4-phenylphenyl)propane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)19(18)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,17H,1-3H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXBWWOGTMOXHI-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
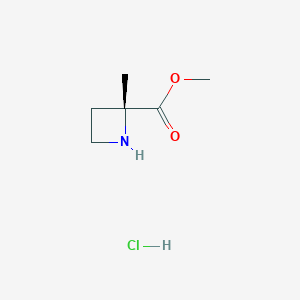


![(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B8133185.png)
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B8133196.png)
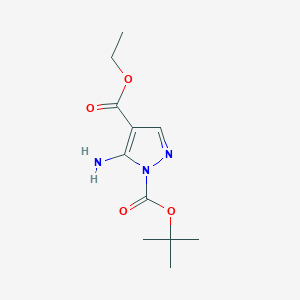
![Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8133210.png)
![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)

